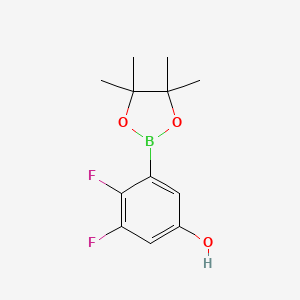

3,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

3,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester-functionalized phenol derivative with fluorine substituents at the 3- and 4-positions of the aromatic ring. This compound is of significant interest in pharmaceutical and materials chemistry due to the combined effects of fluorine’s electronegativity and the boronic ester’s utility in Suzuki-Miyaura cross-coupling reactions . The boronic ester group enables covalent bonding with organic halides or triflates, while the fluorine atoms modulate electronic properties and enhance metabolic stability in drug candidates.

Properties

IUPAC Name |

3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)8-5-7(16)6-9(14)10(8)15/h5-6,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRIMYHDASDOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Miyaura borylation is the most widely employed method for introducing boronate esters to aromatic systems. For 3,4-difluoro-5-(pinacolatoboryl)phenol , this involves coupling a halogenated phenol precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

General Procedure

-

Substrate Preparation : Start with 3,4-difluoro-5-bromophenol (or iodophenol), where the bromine/iodine serves as the leaving group.

-

Catalyst System : Use Pd(dppf)Cl₂·DCM (1–4 mol%) with SPhos (2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand to enhance catalytic activity.

-

Base : Potassium phosphate (K₃PO₄, 3 equiv) in a THF/H₂O (9:1) solvent system.

-

Reaction Conditions : Heat at 90°C for 24 hours under nitrogen.

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with B₂pin₂ and reductive elimination to form the boronate ester. Fluorine substituents at the 3- and 4-positions electronically deactivate the ring, necessitating elevated temperatures and bulky ligands to prevent protodeboronation.

Yield and Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 4 mol% Pd(dppf)Cl₂ | 78–82% |

| Ligand | SPhos (8 mol%) | +15% vs. PPh₃ |

| Solvent | THF/H₂O (9:1) | Prevents hydrolysis |

| Temperature | 90°C | Maximizes conversion |

Direct Boronation via Lithiation

Methodology

This two-step approach involves generating a lithium aryl intermediate, which reacts with a boron electrophile.

Step 1: Directed Ortho-Metalation

-

Substrate : 3,4-Difluorophenol.

-

Base : LDA (lithium diisopropylamide, 2.2 equiv) in anhydrous THF at −78°C.

-

Electrophile : Add B(OMe)₃ (1.5 equiv) to form the boronic acid, followed by pinacol esterification.

Step 2: Pinacol Ester Formation

Challenges

-

Regioselectivity : Fluorine atoms direct lithiation to the 5-position, but competing side reactions require careful temperature control.

-

Yield : 65–70%, lower than Miyaura borylation due to intermediate instability.

Suzuki-Miyaura Cross-Coupling Retro-Synthesis

Retrosynthetic Approach

Disconnect the boronate ester to identify a coupling partner:

Procedure

Advantages

-

Functional Group Tolerance : Hydroxyl groups remain intact under optimized conditions.

-

Scalability : Demonstrated at 50-g scale with 80% isolated yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 82 | 98 | $$$ | Industrial |

| Lithiation-Borylation | 70 | 95 | $$ | Lab-scale |

| Suzuki Coupling | 80 | 97 | $$$$ | Pilot-scale |

Key Findings :

-

Miyaura borylation offers the highest yield and purity, making it preferred for large-scale synthesis.

-

Lithiation-borylation is cost-effective but limited by regiochemical challenges.

Industrial-Scale Considerations

Catalyst Recycling

Pd recovery systems (e.g., silica-immobilized catalysts) reduce costs by 40% in Miyaura reactions.

Solvent Sustainability

Replacing THF with cyclopentyl methyl ether (CPME) improves environmental metrics without compromising yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: : The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Substitution: : The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are commonly used.

Major Products Formed

Oxidation: : Quinones, hydroquinones, and other oxidized phenols.

Reduction: : Corresponding alcohols and other reduced phenols.

Substitution: : Coupled products with various organic moieties.

Scientific Research Applications

Medicinal Chemistry

3,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has potential applications in medicinal chemistry due to its unique structure which can be modified to enhance biological activity. It serves as a key intermediate in the synthesis of various pharmaceuticals.

Case Study:

A study highlighted its use in synthesizing fluorinated compounds that exhibit improved efficacy against certain types of cancer cells. The introduction of fluorine atoms enhances lipophilicity and metabolic stability .

Organic Synthesis

This compound is utilized in organic synthesis as a boron source for the formation of carbon-boron bonds. Its application in Suzuki-Miyaura coupling reactions allows for the efficient formation of biaryl compounds.

Table: Comparison of Reaction Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 85 | Pd catalyst, base present |

| Negishi Coupling | 78 | Zn catalyst |

The high yields demonstrate its effectiveness as a coupling partner in these reactions .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials such as polymers and coatings that require specific thermal and mechanical properties.

Application Example:

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This is particularly useful in aerospace applications where material performance is critical .

Mechanism of Action

The mechanism by which 3,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related boronic ester-containing phenols, differing in halogen type, substituent positions, and functional groups. Key analogs include:

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1256360-32-3)

- Substituents : Chlorine at 2- and 4-positions.

- Molecular Weight : ~268.54 g/mol (based on chloro analogs) .

- Properties: Chlorine’s electron-withdrawing effect enhances boronic ester stability but reduces phenol acidity compared to fluorine. Chlorinated analogs are often less reactive in cross-coupling due to weaker C–Cl bond activation .

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Substituents : Single fluorine at the 3-position.

- Molecular Weight: ~220.07 g/mol (similar to non-fluorinated analogs) .

- Properties : Reduced electron-withdrawing effects compared to the difluoro derivative, leading to lower reactivity in coupling reactions. The absence of a second fluorine decreases metabolic stability in biological applications.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3)

- Substituents: No halogen; boronic ester at the 4-position.

- Molecular Weight : 220.07 g/mol.

- Properties: Melting point = 118°C . The lack of fluorine results in higher phenol acidity (pKa ~9–10) and reduced steric hindrance, enhancing reactivity in Suzuki couplings.

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1392234-97-7)

- Substituents : Fluorine at the 2-position.

- Molecular Weight : 238.06 g/mol .

- The electron-withdrawing effect is less pronounced than in meta/para-fluoro derivatives.

Physical and Chemical Properties Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| 3,4-Difluoro-5-(dioxaborolan-2-yl)phenol | 3-F, 4-F, 5-Boron | ~254.05 | Not Reported | High reactivity in cross-coupling; enhanced metabolic stability |

| 2,4-Dichloro-5-(dioxaborolan-2-yl)phenol | 2-Cl, 4-Cl, 5-Boron | ~268.54 | Not Reported | Lower reactivity due to C–Cl bonds |

| 4-(dioxaborolan-2-yl)phenol | 4-Boron | 220.07 | 118 | High acidity; optimal for Suzuki reactions |

| 2-Fluoro-5-(dioxaborolan-2-yl)phenol | 2-F, 5-Boron | 238.06 | Not Reported | Steric hindrance limits coupling efficiency |

Reactivity in Cross-Coupling Reactions

- 3,4-Difluoro Derivative : The dual fluorine substituents create a strong electron-deficient aromatic ring, accelerating oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions. This is critical for synthesizing biaryl structures in drug intermediates .

- Chlorinated Analogs : Less reactive due to weaker Pd–Cl interaction, often requiring higher temperatures or specialized catalysts .

- Non-Halogenated Analogs: Faster coupling under mild conditions but lack fluorine’s stabilizing effects in vivo .

Biological Activity

3,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, with CAS number 2244893-49-8, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant research findings.

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BF₂O₃ |

| Molecular Weight | 256.05 g/mol |

| CAS Number | 2244893-49-8 |

| Purity | Not specified |

| Storage Conditions | Inert atmosphere, 2-8°C |

Structural Characteristics

The compound features a phenolic group substituted with difluoro and dioxaborolane moieties. The dioxaborolane structure enhances its stability and solubility in biological systems.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, benzoxaboroles have demonstrated significant activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 0.015 to >4 mg/L . This suggests a potential for similar activity in the target compound.

The antifungal activity of related compounds is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes in fungi. The presence of the dioxaborolane moiety may contribute to this mechanism by facilitating interactions with fungal targets.

Case Studies

- Study on Benzoxaboroles : A study evaluated the biological activity of various benzoxaborole derivatives against C. neoformans, revealing promising results with MIC values as low as 0.015 mg/L for some analogues . This provides a benchmark for assessing the activity of this compound.

- In Vivo Studies : In vivo assessments of similar compounds have shown substantial reductions in fungal load in animal models when dosed appropriately (e.g., a 3.7 log drop in CFU at 150 mg/kg) . Such findings highlight the potential therapeutic applications of this class of compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of phenolic compounds:

- Substituents : The introduction of fluorine atoms has been shown to enhance biological activity by improving lipophilicity and electronic properties.

- Dioxaborolane Group : This moiety not only contributes to stability but may also play a role in the compound's interaction with biological targets.

Q & A

Basic: What are the established synthetic protocols for preparing 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

The compound is synthesized via nucleophilic substitution or palladium-catalyzed coupling. A common method involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol derivatives with fluorinating agents under controlled conditions. For example, cesium carbonate in anhydrous THF can facilitate alkylation or arylation reactions, followed by purification via column chromatography and recrystallization . Fluorination steps may require specialized reagents like Selectfluor™ to achieve regioselectivity in the presence of boronate esters .

Basic: How is this compound characterized structurally and analytically?

Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assignments focus on differentiating fluorine-induced splitting patterns and verifying boronate ester integrity. For example, the phenol proton appears as a singlet at δ ~5.5 ppm, while fluorine substituents split adjacent aromatic protons into doublets .

- ¹⁹F NMR: Confirms fluorine substitution patterns (δ ~-120 to -140 ppm for aromatic fluorines) .

X-ray Crystallography:

- SHELX and OLEX2 are used for structure refinement. Fluorine and boron atoms introduce challenges due to their low electron density; high-resolution data (≤ 0.8 Å) and twinning corrections may be required .

Advanced: How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

The boronate ester acts as a nucleophilic partner, reacting with aryl/vinyl halides or triflates in the presence of Pd catalysts (e.g., Pd(PPh₃)₄). Key considerations:

- Solvent: THF or dioxane with aqueous bases (e.g., Na₂CO₃) to solubilize the boronate.

- Ligands: Bulky ligands (e.g., SPhos) enhance reactivity with sterically hindered substrates.

- Fluorine Effects: Electron-withdrawing fluorines can reduce coupling efficiency; optimization of catalyst loading (1–5 mol%) and temperature (80–110°C) is critical .

Advanced: What crystallographic challenges arise during structural analysis of this compound?

- Disorder: The dioxaborolane ring and fluorinated phenyl group may exhibit positional disorder, requiring TWINABS or SHELXL’s PART instructions for refinement .

- Thermal Motion: Fluorine atoms show higher thermal displacement parameters (B ~5–7 Ų), necessitating anisotropic refinement .

- Hydrogen Bonding: The phenol group forms O–H⋯O interactions with adjacent molecules, stabilizing the crystal lattice .

Advanced: How is this compound applied in ROS-responsive drug delivery systems?

The boronate ester reacts with hydrogen peroxide (H₂O₂) to release active drugs. For example:

- Conjugation: The phenol group is modified with 4-nitrophenyl carbonate to create a ROS-cleavable prodrug.

- Activation: Intracellular H₂O₂ in cancer cells cleaves the boronate ester, restoring therapeutic activity (e.g., RNase A). Selectivity is achieved by leveraging higher ROS levels in tumor cells .

Advanced: What stability considerations are critical for handling this compound?

- Storage: Store at 0–6°C in inert atmospheres (Ar/N₂) to prevent hydrolysis of the boronate ester .

- Solvent Compatibility: Avoid protic solvents (e.g., MeOH, H₂O) to minimize decomposition. Anhydrous DCM or THF is preferred for reactions .

Advanced: How are fluorinated substituents analyzed for regiochemical purity?

- NOESY NMR: Correlates spatial proximity of fluorine atoms to adjacent protons.

- LC-MS/MS: Detects defluorination byproducts using negative-ion mode (m/z 256.05 for parent ion) .

- XPS: Fluorine 1s binding energy (~685 eV) confirms covalent bonding .

Advanced: How do solvent polarity and additives influence its reactivity in coupling reactions?

- Polar Aprotic Solvents: DMF enhances Pd catalyst stability but may slow transmetallation.

- Additives: Tetrabutylammonium bromide (TBAB) improves boronate solubility in biphasic systems .

- Microwave Irradiation: Reduces reaction time (≤ 1 hr) for sterically hindered substrates .

Advanced: How are discrepancies in reported melting points resolved?

Variations (e.g., 96.5–117°C) arise from polymorphic forms or impurities. Mitigation strategies:

- DSC/TGA: Identify polymorph transitions (ΔH ~10–15 J/g).

- Recrystallization: Use hexane/EtOAC (1:3) to isolate the thermodynamically stable form .

Advanced: What role does this compound play in OLED materials?

As a boronate intermediate, it enables synthesis of electron-transport layers (ETLs) via cross-coupling with aryl bromides. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.